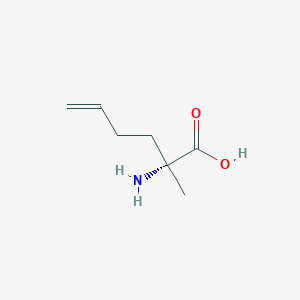

(R)-2-amino-2-methylhex-5-enoic acid

CAS No.: 1932326-29-8

Cat. No.: VC8030910

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932326-29-8 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | (2R)-2-amino-2-methylhex-5-enoic acid |

| Standard InChI | InChI=1S/C7H13NO2/c1-3-4-5-7(2,8)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m1/s1 |

| Standard InChI Key | OQVMALDNOMXRAP-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@@](CCC=C)(C(=O)O)N |

| SMILES | CC(CCC=C)(C(=O)O)N |

| Canonical SMILES | CC(CCC=C)(C(=O)O)N |

Introduction

(R)-2-Amino-2-methylhex-5-enoic acid is a chiral amino acid derivative characterized by its unique structure, which includes an amino group, a methyl group, and a hex-5-enoic acid chain. Its molecular formula is C7H13NO2, and it has a molecular weight of approximately 143.19 g/mol. The compound's chiral nature is indicated by the "(R)" designation, signifying its specific stereochemistry, which plays a crucial role in its biological activity and reactivity in various chemical reactions.

Synthesis Methods

The synthesis of (R)-2-amino-2-methylhex-5-enoic acid typically involves several multi-step methods that emphasize the importance of stereochemistry. These methods often start with the preparation of the corresponding alkene, followed by the introduction of the amino group through nucleophilic substitution or addition reactions.

Biological Activity and Applications

(R)-2-Amino-2-methylhex-5-enoic acid exhibits significant biological activity, particularly in its interactions with enzymes and receptors. Its structure allows it to participate in enzyme-substrate interactions, potentially influencing metabolic pathways. The compound may act as an agonist or antagonist at specific receptors, affecting neurotransmission and other biochemical processes.

| Application | Description |

|---|---|

| Enzyme Interactions | Influences metabolic pathways |

| Receptor Interactions | Acts as agonist or antagonist |

| Organic Synthesis | Building block for complex molecules |

Comparison with Similar Compounds

Several compounds share structural similarities with (R)-2-amino-2-methylhex-5-enoic acid, each possessing unique properties:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| (S)-2-Amino-2-methylhex-5-enoic acid | Enantiomer with different biological activity | Exhibits distinct reactivity due to opposite stereochemistry |

| 2-Amino-2-methylhexanoic acid | Lacks double bond in hexanoic chain | Different reactivity profile compared to hex-5-enoic derivative |

| 2-Amino-2-methylpentanoic acid | Shorter carbon chain | Unique applications in peptide synthesis |

| (S)-2-Amino-4-methylhexanoic acid | Different position of methyl group | Distinct biological activity compared to 2-amino form |

Research Findings and Future Directions

Research on (R)-2-amino-2-methylhex-5-enoic acid highlights its potential role in modulating enzymatic activities and influencing receptor functions. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the hex-5-enoic acid chain interacts with hydrophobic regions. These interactions are crucial for understanding the compound's mechanisms of action in biological systems.

Future studies may focus on exploring its applications in peptide synthesis and medicinal chemistry, particularly in developing novel therapeutic agents. Additionally, the compound's potential in polymerization reactions could lead to the creation of novel materials with unique properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume